molecular formula C14H16N4O3 B2878401 (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-39-6

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2878401
CAS No.: 2034482-39-6
M. Wt: 288.307
InChI Key: NIODAWRCHITWDJ-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the pyridazine moiety is introduced.

    Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the isoxazole, pyridazine, and pyrrolidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Pharmacological Activity: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, dictating its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

  • The presence of the pyrrolidine ring in (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone imparts unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-3-4-13(17-16-9)20-11-5-6-18(8-11)14(19)12-7-15-21-10(12)2/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODAWRCHITWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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